Spirodiclofen is a synthetic compound classified as an acaricide, primarily used in agriculture to control various mite species. Its chemical structure is identified as 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate, with the molecular formula C21H24Cl2O4 and a CAS number of 148477-71-8. This compound exhibits a unique mechanism of action by interfering with lipid biosynthesis in target pests, making it effective against both eggs and juvenile stages of mites .
Spirodiclofen acts by inhibiting lipid biosynthesis in target pests, specifically mites and scale insects [, ]. It disrupts the formation of essential fatty acids, leading to impaired development, reproduction, and ultimately, death of the pest. This mode of action is selective, meaning it has minimal impact on beneficial insects [].
Spirodiclofen is classified as a moderately toxic compound (USEPA Toxicity Category III) []. It can cause skin irritation and potential allergic reactions []. Long-term exposure concerns include potential endocrine disruption and carcinogenicity.
Here are some safety precautions to consider when handling spirodiclofen:
One crucial area of scientific research involving Spirodiclofen is investigating the mechanisms behind insecticide resistance in various pest species. By exposing insect populations to controlled doses of Spirodiclofen and monitoring their survival rates, scientists can identify genetic mutations or physiological adaptations that allow these insects to tolerate the insecticide []. This knowledge is vital for developing new control strategies and preventing the emergence of resistance to other insecticides.
Another area of scientific exploration using Spirodiclofen involves understanding its precise mode of action on target pests. Researchers can employ sophisticated techniques like radiotracer studies and gene expression analysis to pinpoint how Spirodiclofen disrupts vital biological processes within insects and mites []. This knowledge helps scientists develop more specific and targeted insecticides with minimal impact on beneficial insects and the environment.
The primary chemical reaction involving spirodiclofen is its degradation process, which begins with the cleavage of the ester bond to form a spirodiclofen-enol compound. This is followed by hydroxylation reactions that modify the compound further . The synthesis of spirodiclofen itself involves an intramolecular Dieckmann condensation reaction between 2,4-dichlorophenylacetyl chloride and the acyl ester of 1-hydroxycyclohexanecarboxylic acid, facilitated by triethylamine as a catalyst in an aprotic solvent .
Spirodiclofen exhibits significant biological activity as an acaricide, particularly against phytophagous mites such as Tetranychus urticae and Panonychus citri. Its mode of action involves inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis, leading to growth disruption and mortality in target mite populations . Studies have demonstrated its effectiveness in controlling resistant mite strains, although resistance mechanisms have been identified in certain populations .
The synthesis of spirodiclofen can be summarized in the following steps:
Spirodiclofen is primarily used in agriculture as a miticide for crops such as apples, citrus fruits, and ornamental plants. Its ability to target both eggs and juvenile stages makes it particularly valuable for integrated pest management strategies. Additionally, spirodiclofen has been investigated for its potential endocrine-disrupting effects, raising concerns regarding its environmental impact and safety .
Research has indicated that spirodiclofen may interact with various biochemical pathways within target organisms. For instance, studies have shown that it affects steroid hormone synthesis by altering NADPH formation pathways and directly influencing enzymes involved in steroidogenesis . Furthermore, resistance studies have highlighted the role of cytochrome P450 enzymes in metabolizing spirodiclofen, which can lead to reduced efficacy against certain mite populations .
Spirodiclofen shares structural similarities with several other acaricides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Spiromesifen | Cyclic keto-enol | Inhibits lipid biosynthesis | Effective against different mite species |
Clofentezine | Acaricide with distinct structure | Targets chitin synthesis | Primarily ovicidal |
Hexythiazox | Thiazole derivative | Inhibits chitin synthesis | Specific to juvenile stages |
Etoxazole | Acaricide with similar properties | Inhibits chitin synthesis | Strongly targets egg stages |
Uniqueness of Spirodiclofen: Unlike others, spirodiclofen's dual action against both eggs and juveniles makes it particularly effective in managing resistant mite populations. Its specific inhibition of acetyl-CoA carboxylase sets it apart from compounds that primarily target chitin synthesis.
The spirocyclic framework of spirodiclofen represents a unique architectural motif within the tetronic acid class of compounds. The molecule exhibits a spiro[4.5]dec-3-en-2-one core structure, where a five-membered tetronic acid ring is fused to a six-membered cyclohexane ring through a common spiro carbon atom [1] [2]. This structural arrangement creates a rigid bicyclic system that significantly influences the molecule's conformational behavior and physicochemical properties.
X-ray crystallographic analysis of spirodiclofen derivatives has revealed critical insights into the three-dimensional structure and conformational preferences of this compound. The crystal structure determination shows that the cyclohexane ring adopts a chair conformation, with four carbon atoms remaining essentially planar with a mean deviation of 0.018 Å, while the two carbon atoms at the flap positions deviate by 0.613 Å and -0.668 Å from the plane [3]. This conformational rigidity is characteristic of the spiro junction, which prevents ring flipping and maintains the structural integrity of the molecule.
The molecular packing arrangement in the crystal lattice demonstrates the presence of weak intermolecular interactions, including carbon-hydrogen to chlorine contacts that contribute to the overall stability of the crystalline form [3]. The crystal data reveals a monoclinic space group P21/n with unit cell parameters of a = 14.7979 Å, b = 10.3483 Å, c = 15.0702 Å, and β = 115.1875° [3] [4]. The molecular formula C₂₁H₂₄Cl₂O₄ corresponds to a molecular weight of 411.32 g/mol, and the compound exhibits achiral properties with no defined stereocenters [5].
The dichlorophenyl substituent in spirodiclofen plays a crucial role in determining the molecule's electronic properties and conformational stability through various stereoelectronic effects. The 2,4-dichlorophenyl group is positioned at the 3-position of the tetronic acid ring, creating a conjugated system that influences the overall electronic distribution within the molecule [1] [2].
Stereoelectronic effects in spirodiclofen arise from the spatial relationships between the dichlorophenyl aromatic system and the tetronic acid core. These effects involve stabilizing or destabilizing interactions that depend on the relative orientations of electrons in bonding and non-bonding orbitals [6] [7]. The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring introduces significant electron-withdrawing effects through both inductive and resonance mechanisms.
The dihedral angles between the tetronic acid ring and the dichlorophenyl ring are critical parameters that determine the extent of conjugation and electronic communication between these structural units. Crystallographic studies indicate that the aromatic ring is not coplanar with the tetronic acid system, with dihedral angles ranging from 49.92° to 67.84° depending on the specific derivative examined [3]. This non-planar arrangement affects the overlap of π orbitals and consequently influences the molecule's electronic properties.
The chlorine substituents contribute to the overall lipophilicity of the molecule and affect its environmental behavior. The electron-withdrawing nature of the dichlorophenyl group also influences the reactivity of the tetronic acid carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack during hydrolysis reactions [8] [9].
The partition coefficient of spirodiclofen represents a critical parameter for understanding its environmental fate and biological activity. The logarithm of the octanol-water partition coefficient (logP) has been experimentally determined to be 5.83 at pH 4 and 20°C [10]. This high logP value indicates that spirodiclofen is highly lipophilic and exhibits strong affinity for organic phases over aqueous phases.
The environmental implications of this high partition coefficient are significant for predicting the compound's behavior in various environmental compartments. According to established criteria, substances with logP values greater than 5 are considered to have high bioaccumulation potential and may undergo biomagnification through food chains [11]. The measured logP value of 5.83 places spirodiclofen in the category of compounds that readily partition into lipid-rich tissues and organic matter in soil and sediment systems.
The soil sorption coefficient (Koc) of spirodiclofen has been determined to be 31,037, indicating very high sorption to soil organic matter [10] [9]. This extremely high Koc value suggests that spirodiclofen will be strongly bound to soil particles and exhibit low mobility in terrestrial environments. The compound's environmental fate is further characterized by its low water solubility of 50 mg/L and very low vapor pressure ranging from 3 × 10⁻⁷ to 7 × 10⁻⁷ Pa at 20-25°C [10].
Henry's law constant for spirodiclofen is 5.7 × 10⁻⁶ atm·m³/mol, indicating that volatilization from water and soil surfaces is not a significant pathway for environmental distribution [10]. The combination of high lipophilicity, strong soil sorption, and low volatility suggests that spirodiclofen will primarily remain in soil and sediment compartments with minimal transport to groundwater or atmosphere.
The thermal stability of spirodiclofen has been extensively characterized through differential scanning calorimetry and hydrolysis studies under various conditions. The compound demonstrates moderate thermal stability with decomposition initiating at approximately 280°C [12]. Below this temperature, spirodiclofen remains structurally intact, making it suitable for formulation and application under normal environmental conditions.
Hydrolytic degradation represents the primary pathway for spirodiclofen breakdown in aqueous environments. The hydrolysis rate is strongly pH-dependent, with half-lives of 119.6 days at pH 4, 52.1 days at pH 7, and 2.5 days at pH 9, all measured at 20°C [13] [8]. This pH dependence indicates that spirodiclofen is relatively stable under acidic conditions but undergoes rapid degradation under alkaline conditions.
The primary degradation mechanism involves ester cleavage, leading to the formation of spirodiclofen-enol (also designated as BAJ 2510) as the major degradation product [8] [9]. This hydrolysis reaction proceeds through nucleophilic attack at the ester carbonyl carbon, resulting in the release of the 2,2-dimethylbutyric acid moiety and formation of the corresponding enol form of the tetronic acid core.
Photolytic degradation under artificial sunlight conditions yields a half-life of 28.8 days at pH 4 and 25°C [13]. The photodegradation process involves multiple pathways, with carbon dioxide formation accounting for 21.8% of the total applied radioactivity after 19 days of irradiation [13]. Additional degradation products include various hydroxylated derivatives formed through oxidative processes, though these typically represent less than 5% of the total applied radioactivity.
Mass spectrometric analysis of spirodiclofen reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. The molecular ion peak appears at m/z 411, corresponding to the molecular weight of the intact molecule [14]. The compound exhibits typical fragmentation behavior associated with ester-containing molecules, with primary cleavage occurring at the ester bond linking the tetronic acid core to the 2,2-dimethylbutyrate moiety.
The most prominent fragmentation pathway involves the loss of the 2,2-dimethylbutyric acid group (molecular weight 116), resulting in a major fragment ion at m/z 295 corresponding to the spirodiclofen-enol structure [14]. This fragmentation pattern is consistent with the hydrolytic degradation pathway observed in environmental studies, where ester cleavage represents the primary degradation mechanism.
Additional significant fragments include ions at m/z 277 (loss of water from the enol fragment), m/z 242 (loss of chlorine from the dichlorophenyl group), and various smaller fragments corresponding to parts of the cyclohexane ring and dichlorophenyl substituent [14]. The presence of chlorine isotope patterns in the mass spectrum provides additional confirmation of the dichlorophenyl structure, with characteristic isotope ratios reflecting the presence of two chlorine atoms.
Tandem mass spectrometry techniques have been employed for the simultaneous determination of spirodiclofen and related compounds in complex matrices. The fragmentation behavior under collision-induced dissociation conditions allows for the development of multiple reaction monitoring methods with high specificity and sensitivity [14]. The compound typically forms protonated molecular ions under electrospray ionization conditions, with sodium adduct formation also observed in some analytical conditions.
Infrared spectroscopy provides a powerful tool for the identification and characterization of spirodiclofen through its distinctive functional group absorptions. The compound exhibits characteristic absorption bands that correspond to the various structural elements present in the molecule, including carbonyl groups, aromatic systems, and aliphatic chains.
The most prominent features in the infrared spectrum of spirodiclofen are the carbonyl stretching vibrations. The ester carbonyl group exhibits a strong absorption band in the region 1765-1735 cm⁻¹, which is characteristic of saturated aliphatic esters [15] [16]. The ketone carbonyl of the tetronic acid ring appears at a slightly lower frequency, typically in the range 1715-1700 cm⁻¹, due to the different electronic environment and potential conjugation effects [15] [16].
The aromatic carbon-hydrogen stretching vibrations appear as medium to weak absorptions in the region 3100-3000 cm⁻¹, while the aliphatic carbon-hydrogen stretches occur at 2990-2850 cm⁻¹ with medium to strong intensity [15]. The aromatic carbon-carbon stretching vibrations are observed in the fingerprint region at 1625-1440 cm⁻¹, though these may be partially obscured by other absorptions in this complex spectral region [15].
The carbon-chlorine stretching vibrations provide additional diagnostic information, appearing as strong absorptions in the region 800-600 cm⁻¹ [15]. The presence of two chlorine atoms on the aromatic ring may result in multiple absorptions in this region, corresponding to different vibrational modes of the dichlorophenyl system.
The carbon-oxygen stretching vibrations of the ester linkage appear as strong absorptions in the region 1300-1000 cm⁻¹ [15]. The exact position and intensity of these bands depend on the specific molecular environment and may be influenced by conformational effects and intermolecular interactions in the solid state.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₄Cl₂O₄ | [1] [2] |
Molecular Weight (g/mol) | 411.32 | [1] [2] |
IUPAC Name | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate | [1] |
CAS Number | 148477-71-8 | [1] [2] |
InChI Key | DTDSAWVUFPGDMX-UHFFFAOYSA-N | [5] |
SMILES | CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=CC=C(Cl)C=C3Cl | [5] |
Melting Point (°C) | 94.8 | [2] [17] |
Appearance | White solid | [2] |
Stereochemistry | Achiral | [5] |
Defined Stereocenters | 0/0 | [5] |
Optical Activity | None | [5] |
Parameter | Value | Reference |
---|---|---|
Log P (octanol/water) | 5.83 | [10] |
pH for measurement | 4 | [10] |
Temperature (°C) | 20 | [10] |
Water solubility (mg/L) | 50 | [10] |
Vapor pressure (Pa) | 3 × 10⁻⁷ to 7 × 10⁻⁷ | [10] |
Henry's law constant (atm·m³/mol) | 5.7 × 10⁻⁶ | [10] |
Soil sorption coefficient (Koc) | 31,037 | [10] [9] |
Bioaccumulation potential | High (logP > 5) | [11] |
Parameter | Value | Reference |
---|---|---|
Hydrolysis half-life at pH 4 (days) | 119.6 | [13] [8] |
Hydrolysis half-life at pH 7 (days) | 52.1 | [13] [8] |
Hydrolysis half-life at pH 9 (days) | 2.5 | [13] [8] |
Temperature for half-life (°C) | 20 | [13] [8] |
Photolysis half-life (days) | 28.8 | [13] |
Thermal decomposition onset (°C) | 280 | [12] |
Primary degradation pathway | Ester cleavage | [8] [9] |
Major degradation product | Spirodiclofen-enol (BAJ 2510) | [8] [9] |
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |
---|---|---|---|
Carbonyl (C=O) ester | 1765-1735 | Strong | [15] [16] |
Carbonyl (C=O) ketone | 1715-1700 | Strong | [15] [16] |
Aromatic C-H stretch | 3100-3000 | Medium to weak | [15] |
Aliphatic C-H stretch | 2990-2850 | Medium to strong | [15] |
Aromatic C=C stretch | 1625-1440 | Medium to weak | [15] |
C-Cl stretch | 800-600 | Strong | [15] |
C-O stretch (ester) | 1300-1000 | Strong | [15] |
Irritant;Health Hazard;Environmental Hazard